Pharmacopoeial Acceptance Limits: Tighter Control of Impurity B Relative to Co‑eluting Impurities C and D
The BP/EP monograph for Imatinib Mesilate sets a maximum permitted content for impurity B of 0.15 %, which is more stringent than the limits for impurity C (0.3 %) and impurity D (0.2 %) [1]. The limit for impurity A is also 0.15 %, but impurity A elutes much earlier (RRT ≈ 0.2) and therefore does not pose the same co‑elution risk with degradation products that appear in the 0.5–0.7 RRT window [1]. The tighter control of impurity B, combined with its mid‑elution position, means that a dedicated, well‑characterized impurity B standard is indispensable for demonstrating compliance at the 0.15 % threshold.
| Evidence Dimension | Acceptance limit (maximum permitted content) and relative retention time (RRT) |
|---|---|
| Target Compound Data | Impurity B: ≤ 0.15 %, RRT ≈ 0.6 |
| Comparator Or Baseline | Impurity C: ≤ 0.3 %, RRT ≈ 1.2; Impurity D: ≤ 0.2 %, RRT ≈ 2.3; Impurity A: ≤ 0.15 %, RRT ≈ 0.2 |
| Quantified Difference | Limit for impurity B is 2‑fold lower than for impurity C and 1.3‑fold lower than for impurity D. |
| Conditions | BP/EP Related Substances Test, HPLC‑UV, C18 column, phosphate buffer/acetonitrile mobile phase. |
Why This Matters
A laboratory that uses a non‑certified or incorrectly identified standard risks overshooting the 0.15 % threshold, leading to batch rejection; the procurement of a genuine EP Impurity B CRS is the only way to ensure the method accurately quantifies this tightly controlled impurity.
- [1] British Pharmacopoeia 2025, Monograph on Imatinib Mesilate (Ph. Eur. monograph 2736) – Limits Section. View Source
